

Structural comparison of GSK878 and other HIV-1 capsid binders

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Compound of Interest		
Compound Name:	GSK878	
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A Structural Showdown: GSK878 and Other HIV-1 Capsid Binders

A Comparative Guide for Researchers and Drug Development Professionals

The HIV-1 capsid has emerged as a critical target for a new generation of antiretroviral drugs. These agents disrupt the function of the capsid protein (CA), a key player in multiple stages of the viral lifecycle, from the uncoating of the viral core to nuclear import and the assembly of new virions. This guide provides a detailed structural and functional comparison of **GSK878**, a potent investigational inhibitor, with other notable HIV-1 capsid binders, including the clinically approved Lenacapavir and the well-characterized experimental compound PF-74.

Quantitative Comparison of HIV-1 Capsid Binders

The following table summarizes key quantitative data for **GSK878**, Lenacapavir, and PF-74, offering a side-by-side view of their antiviral potency and binding characteristics.



Compound	Antiviral Potency (EC50)	Binding Affinity (Kd)	PDB Code of CA Complex
GSK878	~39 pM (in MT-2 cells) [1][2][3][4]	Data not publicly available	Not publicly available
Lenacapavir (GS-6207)	~105 pM (in MT-4 cells)[5]	Data not publicly available	6VKV, 7RJ4, 8G6O
PF-74	~0.5 - 1.0 μM	~2.53 μM (SPR)	4XFZ

Structural Insights into Capsid Binder Interactions

GSK878, Lenacapavir, and PF-74 all target a highly conserved pocket at the interface of two adjacent capsid protein subunits within the hexameric lattice. This pocket is crucial for the protein-protein interactions that maintain the stability and proper disassembly of the viral core.

While a co-crystal structure of **GSK878** with the HIV-1 capsid is not yet publicly available, its binding mode is understood to be similar to that of Lenacapavir and PF-74. These inhibitors act as a "molecular glue," stabilizing the capsid hexamer and preventing the timely uncoating necessary for the release of the viral genome into the cytoplasm of an infected cell.

Lenacapavir's interaction with the capsid is well-documented through multiple crystal structures (e.g., PDB: 6VKV, 7RJ4). It establishes a network of hydrogen bonds and hydrophobic interactions within the binding pocket, effectively locking the capsid subunits together.

PF-74 also binds to this inter-subunit interface. Structural studies have revealed how it wedges itself between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent monomer.

The exceptional potency of **GSK878** and Lenacapavir, both in the picomolar range, suggests they achieve a highly optimized fit within this critical binding pocket, leading to a more profound and sustained disruption of capsid function compared to earlier compounds like PF-74.

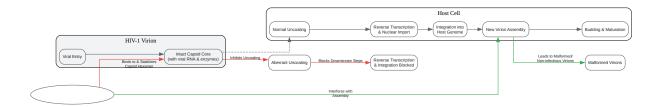
Mechanism of Action: A Multi-faceted Attack

The primary mechanism of action for these capsid binders is the stabilization of the viral core, which leads to a dual blockade of the HIV-1 lifecycle:



- Early-Stage Inhibition: By preventing the proper and timely disassembly of the capsid after viral entry, these compounds inhibit the release of the viral RNA and enzymes required for reverse transcription and integration into the host genome.
- Late-Stage Inhibition: These inhibitors can also interfere with the assembly of new viral particles, leading to the formation of malformed or non-infectious virions.

The following diagram illustrates the general mechanism of action of HIV-1 capsid binders.



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Caption: Mechanism of HIV-1 Capsid Binder Action.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare HIV-1 capsid binders.

Antiviral Potency Assay (MT-4 Cell-Based)

This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).



- Cell Preparation: Seed MT-4 cells (a human T-cell line) in a 96-well microtiter plate.
- Compound Dilution: Prepare serial dilutions of the test compound (e.g., GSK878) in cell culture medium.
- Infection: Infect the MT-4 cells with a known amount of HIV-1.
- Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include control wells with no virus and virus with no compound.
- Incubation: Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.
- Readout: Assess the cytopathic effect (CPE) of the virus. This can be done by measuring cell
 viability using a colorimetric assay such as MTT or by quantifying a viral marker like p24
 antigen in the culture supernatant using an ELISA.
- Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

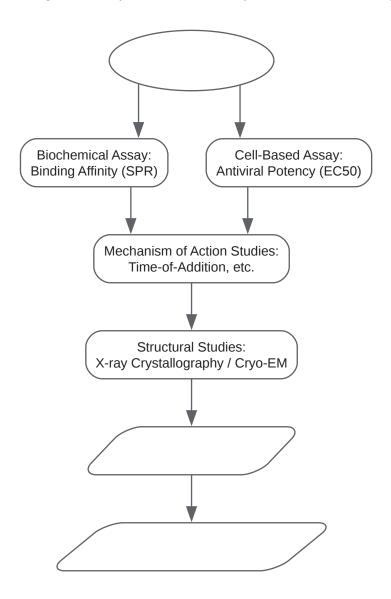
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.

- Chip Preparation: Covalently immobilize purified recombinant HIV-1 capsid protein (the ligand) onto the surface of an SPR sensor chip.
- Analyte Preparation: Prepare a series of dilutions of the capsid binder (the analyte, e.g., PF-74) in a suitable running buffer.
- Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized capsid protein causes a change in the refractive index at the surface, which is detected in real-time as a response unit (RU).
- Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of the analyte from the ligand.



- Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the chip surface for the next injection.
- Data Analysis: Analyze the resulting sensorgrams (plots of RU versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

The workflow for evaluating HIV-1 capsid binders is depicted in the following diagram.



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Caption: Experimental Workflow for HIV-1 Capsid Binder Evaluation.



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